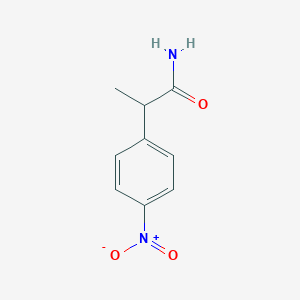

2-(4-Nitrophenyl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10N2O3 |

|---|---|

Molekulargewicht |

194.19 g/mol |

IUPAC-Name |

2-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |

InChI-Schlüssel |

RZSOHJGEQPWDSC-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 2 4 Nitrophenyl Propanamide and Its Analogs

Reactivity Profiles of the Amide Functional Group

The amide bond, while generally stable, can undergo several types of reactions, most notably hydrolysis and various forms of activation that lead to its cleavage.

The cleavage of the amide bond in 2-(4-nitrophenyl)propanamide and its analogs via hydrolysis is a well-documented reaction that can proceed under both acidic and basic conditions. smolecule.comevitachem.comevitachem.comvulcanchem.com This process typically requires harsh conditions, such as the use of concentrated acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures, to overcome the high stability of the amide linkage. google.com

Under basic conditions , the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate. uregina.ca Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate salt and an amine. For instance, the base-catalyzed hydrolysis of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide results in the formation of 4-nitroaniline (B120555) and 2-bromo-2-methylpropanoic acid. vulcanchem.com In a related study, the cyclization and subsequent hydrolysis of 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide in a sodium hydroxide solution led to the formation of sodium 4-nitrobenzoate (B1230335) and 2-methylamino-2-(4-nitrophenyl)propanamide. researchgate.net

Under acidic conditions , the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps and elimination of the amine to yield the corresponding carboxylic acid and a protonated amine.

The general products of hydrolysis are summarized in the table below.

| Starting Material | Conditions | Products |

| This compound | Acidic (H₃O⁺, Δ) | 2-(4-Nitrophenyl)propanoic acid + Ammonium ion (NH₄⁺) |

| This compound | Basic (OH⁻, Δ) | 2-(4-Nitrophenyl)propanoate + Ammonia (B1221849) (NH₃) |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | Basic | 4-Nitroaniline + 2-Bromo-2-methylpropanoic acid vulcanchem.com |

| N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | Acidic or Basic | 2-Ethylaniline + 3-(4-Nitrophenyl)-3-oxopropanoic acid evitachem.com |

Beyond simple hydrolysis, the amide bond can be activated and cleaved through various other chemical pathways. These methods are often designed to proceed under milder conditions than traditional hydrolysis.

One approach involves the use of hydroxylamine (B1172632) (NH₂OH) or its salts, which can cleave amide bonds under mild reaction conditions. google.com This method is advantageous as it helps to avoid the degradation of sensitive molecules and preserves protecting groups or chiral centers. google.com Hydrazine is another powerful nucleophile that can facilitate the cleavage of amide bonds under nearly anhydrous conditions. google.com

Another strategy involves diminishing the amide resonance, which is the delocalization of the nitrogen lone pair into the carbonyl group that accounts for the bond's stability. By attaching heteroatoms to the amide nitrogen, this resonance can be reduced, making the amide more susceptible to nucleophilic attack at the nitrogen (Sₙ2 reaction) or elimination reactions. mdpi.com

Recent research has also demonstrated that mechanical force can serve as a method for amide bond activation. Single-molecule force spectroscopy experiments have shown that applying forces of a few hundred piconewtons can accelerate amide hydrolysis by a factor of 10⁹, an efficiency comparable to that of proteolytic enzymes. uregina.ca

Furthermore, amides can be activated for use in reactions like the Friedel-Crafts acylation. While amides are typically poor substrates for this reaction, destabilized amides, such as N-(4-nitrophenyl)acetamide, can undergo acylation in the presence of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov The proposed mechanism involves superelectrophilic activation, which diminishes the C-N bond's resonance and facilitates its cleavage to form a reactive acyl cation. nih.gov

| Activation/Cleavage Method | Reagent/Condition | Mechanism |

| Hydrazinolysis | Hydrazine (H₂N-NH₂) | Nucleophilic acyl substitution google.com |

| Hydroxylamine Cleavage | Hydroxylamine (NH₂OH) | Nucleophilic acyl substitution under mild conditions google.com |

| Resonance Reduction | Heteroatom substitution on N | Destabilization of amide bond, enabling Sₙ2 at N mdpi.com |

| Mechanochemical Activation | Mechanical Force (pN) | Force-induced deformation of potential energy surface uregina.ca |

| Superelectrophilic Activation | Trifluoromethanesulfonic Acid | Formation of acyl cation for Friedel-Crafts acylation nih.gov |

Hydrolysis Under Acidic and Basic Conditions

Transformations Involving the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is an electron-withdrawing system that is reactive towards reduction, electron transfer processes, and photochemical transformations.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. acs.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties. A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst is a common and effective method. commonorganicchemistry.com Palladium on carbon (Pd/C) is frequently used, although it can also reduce other functional groups. commonorganicchemistry.com For substrates containing groups susceptible to hydrogenolysis (like aromatic halides), Raney nickel can be a suitable alternative. commonorganicchemistry.com

Metals in acidic media are also widely used. Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid provide a mild and effective means of reducing the nitro group. smolecule.comcommonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) is another mild reducing agent that is selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com For substrates that are incompatible with hydrogenation or acidic conditions, sodium sulfide (B99878) (Na₂S) can be an effective alternative, and it can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

| Reducing System | Typical Conditions | Selectivity Notes |

| H₂/Pd-C | H₂ gas, Palladium on Carbon | Highly efficient; may also reduce other functional groups commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Raney Nickel | Useful for substrates with halides to avoid dehalogenation commonorganicchemistry.com |

| Fe/Acid | Iron powder, Acetic or Hydrochloric Acid | Classical Béchamp conditions; mild and common commonorganicchemistry.comresearchgate.net |

| Zn/Acid | Zinc powder, Acetic or Hydrochloric Acid | Mild method for reduction in the presence of other groups commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride, Solvent | Mild method, good for preserving other reducible groups commonorganicchemistry.com |

| Na₂S | Sodium sulfide, Solvent | Useful when hydrogenation or acidic conditions are not compatible commonorganicchemistry.com |

The nitrophenyl group, being electron-deficient, can readily accept an electron, making it an active participant in electron transfer (ET) reactions. These reactions can be initiated photochemically or through chemical reagents and are central to processes like nucleophilic aromatic substitution via electron transfer (Sₙ(ET)Ar or Sᵣₙ1). researchgate.net

Photoinduced electron transfer (PET) is a key process where the nitrophenyl moiety can act as an electron acceptor. For example, in studies with (E)-9-(4-nitrostyryl)anthracene, a molecule containing a nitrophenyl group, PET was observed from an electron donor (N,N-diethylaniline) to the photoexcited nitro-compound. ias.ac.in This transfer results in the formation of radical ion species. The extended π-conjugated system of the nitrophenyl group helps to delocalize the negative charge on the resulting radical anion, leading to more stable, long-lived charge-separated states. ias.ac.in

Proton-coupled electron transfer (PCET) is another relevant mechanism, particularly for N-aryl amides. acs.org In these reactions, the transfer of an electron is coupled with the transfer of a proton. Photocatalytic approaches using visible-light absorbing molecules can initiate these reactions by promoting an electron to a high-energy excited state, which can then engage in ET with the substrate. acs.org

Nitroarenes can undergo various transformations when exposed to light. The photochemical reactivity of these compounds often proceeds from their triplet excited state. conicet.gov.ar

One significant transformation is the photoinduced reductive cycloaddition. acs.orgacs.org This reaction begins with the photoinduced reduction of a nitroarene to a nitrosoarene intermediate through a hydrogen atom abstraction (HAA) process. acs.orgacs.org This in-situ generated nitrosoarene can then act as a dienophile in a subsequent Diels-Alder reaction to form cyclic products like oxazines. acs.orgacs.org

Photoexcited nitroarenes can also act as anaerobic oxidants. nih.gov Mechanistic studies suggest that the excited nitroarene can engage in double hydrogen atom transfer (HAT) with alcohols and amines to produce ketones and imines, respectively. In reactions with aldehydes and imines, a sequence of HAT and oxygen atom transfer (OAT) can yield carboxylic acids and amides. nih.gov

Light can also promote tandem reactions, such as the coupling of nitroarenes with Grignard reagents to synthesize carbazoles. This process involves an initial C-N bond coupling followed by a photoinduced aza-6π electrocyclization reaction, providing a direct route to complex heterocyclic structures without the need for external catalysts. rsc.org

Stereochemical Research on 2 4 Nitrophenyl Propanamide and Its Enantiomers

Enantiomeric Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a critical step in stereochemical research. Since enantiomers possess identical physical properties, direct separation is challenging and requires the introduction of a chiral environment. ethz.ch

Diastereomeric Salt Formation with Chiral Auxiliaries

A classic and effective method for resolving racemic compounds like 2-(4-Nitrophenyl)propanamide involves the use of a chiral auxiliary. ethz.ch This technique is based on the reaction of the racemic mixture with a single, pure enantiomer of another chiral compound (the auxiliary or resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point. ethz.ch This difference allows for their separation by conventional laboratory techniques like fractional crystallization. For instance, resolving a racemic carboxylic acid can be achieved by reacting it with an enantiomerically pure chiral amine, such as (R)-α-phenylethylamine, to form diastereomeric salts. nih.gov These salts, for example (R-acid, R-amine) and (S-acid, R-amine), can then be separated. Once separated, the chiral auxiliary is removed through a chemical reaction, yielding the pure (R) and (S) enantiomers of the original compound. ethz.chnih.gov Common chiral auxiliaries used for this purpose include naturally derived compounds like tartaric acid and various chiral amines. scbt.com

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The fundamental principle of this method is the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase.

The selection of the CSP is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. chromatographyonline.com The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which can be influenced by interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexing. chromatographyonline.com The choice of the mobile phase and its modifiers (e.g., methanol, acetonitrile) also plays a significant role in altering the selectivity of the separation. csfarmacie.cz

For amide derivatives of related 2-arylpropionic acids, successful enantiomeric separation has been achieved using cellulose-based CSPs, such as tris(4-methylbenzoate)cellulose. nih.gov The effectiveness of the separation is highly dependent on the nature of the chiral selector attached to the polysaccharide backbone. chromatographyonline.com

Table 1: Example Parameters for Chiral HPLC Separation of Propanamide Analogs This table presents typical conditions used for the chiral separation of related N-aryl propanamide compounds, illustrating the types of columns and mobile phases employed.

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |

|---|---|---|---|---|

| (R/S)-N-(nitrophenyl)propanamides | Daicel Chiralpak IC (Cellulose-based) | n-hexane/i-PrOH (90/10) | 1.5 | UV (254 nm) |

| (R/S)-N-(chlorophenyl)propanamides | Daicel Chiralpak IC (Cellulose-based) | n-hexane/i-PrOH (90/10) | 1.5 | UV (254 nm) |

| 2-Arylpropionic acid amides | Tris(4-methylbenzoate)cellulose | Reversed-phase solvents | N/A | N/A |

Conformational Analysis and Isomerization Dynamics

The three-dimensional structure and dynamic behavior of this compound are dictated by the rotation around its single bonds, leading to various conformers, and the potential for isomerization.

Investigation of Quasi-Cis and Gauche Conformers

Conformational analysis of propanamide derivatives reveals the existence of multiple stable spatial arrangements, primarily described as gauche and cis conformers. Research on closely related N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamides provides significant insight into this area. researchgate.net Using techniques like ¹H NMR spectroscopy and X-ray crystallography, studies have shown that these molecules can exist as an equilibrium of different conformers in solution. researchgate.net

Specifically, stereoisomers were found to exist as a mixture of quasi-cis (q-c) and gauche (g) conformers. researchgate.net The relative stability of these conformers is determined by a delicate balance of orbital and Coulombic interactions. researchgate.net The polarity of the solvent can influence the conformational equilibrium; for instance, the population of the gauche conformer may increase in more polar solvents due to better solvation of the polar groups. researchgate.net In the solid state, X-ray analysis has confirmed that these types of molecules often adopt an anti-clinal (gauche) conformation. researchgate.netresearchgate.net This gauche arrangement is also observed in other cyclic amide derivatives. ethz.ch

Table 2: Conformational States of a 2-[(4'-Nitrophenyl)sulfinyl]propanamide Derivative Based on findings from related structures, this table summarizes the observed conformational states.

| State | Observed Conformer(s) | Key Stabilizing Factors | Analytical Method |

|---|---|---|---|

| Solid State | Anti-clinal (gauche) | Crystal packing, intermolecular H-bonds | X-ray Crystallography |

| Solution (Non-polar solvent) | Equilibrium of quasi-cis and gauche | Intramolecular H-bonds, orbital interactions | ¹H NMR, IR Spectroscopy |

| Solution (Polar solvent) | Increased population of gauche conformer | Solvation effects | ¹H NMR, IR Spectroscopy |

Energetics of E/Z and Keto/Enol Isomerization Pathways

Isomerization involves the conversion of a molecule into a constitutional isomer or stereoisomer. For propanamides, two relevant pathways are keto-enol tautomerism and E/Z isomerization.

Keto-Enol Tautomerism is an equilibrium between a "keto" form (containing a C=O group) and an "enol" form (containing a C=C-OH group). masterorganicchemistry.com This process requires an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). nih.gov The transformation can be catalyzed by either acid or base. libretexts.org Generally, the keto form is more stable and favored at equilibrium, but the stability of the enol can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov In some heterocyclic derivatives, the presence of an electron-withdrawing group can stabilize the enol form through electron delocalization. nih.gov Base-driven keto-enol tautomerism has been observed in complex aromatic systems in solution. rsc.org

E/Z Isomerization refers to the conversion between stereoisomers around a double bond. While this compound itself does not have a C=C bond for this type of isomerization in its primary structure, it can become relevant in its enol tautomer or in derivatives. The study of related compounds, such as 2-amino-N-methyl-N-(2,4,6-trinitrophenyl)propanamide, has shown that the isomerization from the Z-isomer to the E-isomer can be the rate-limiting step in subsequent cyclization reactions.

Influence of Chiral Configuration on Molecular Interactions

The specific three-dimensional arrangement (R or S configuration) of a chiral molecule like this compound dictates how it interacts with other chiral entities, a phenomenon known as chiral recognition. csfarmacie.cz This is of fundamental importance in biological systems, where receptors and enzymes are themselves chiral. csfarmacie.cz

Studies on related chiral ureidopropanamides have demonstrated that enantiomers can exhibit significantly different biological activities. genscript.com For example, in interactions with N-formyl peptide receptors (FPRs), one enantiomer may be a potent agonist while the other is significantly less active. genscript.com Molecular modeling studies suggest that the ability of a receptor to distinguish between enantiomers arises from the specific arrangement of binding pockets, which creates a unique three-dimensional interaction space. genscript.com The stereoselective activity depends on the molecular scaffold and the specific substituents at the chiral center, meaning that for some series of compounds the S-enantiomer is more active, while for others the R-enantiomer is preferred. genscript.com

This differential interaction is not limited to biological receptors. It is also the basis for the separation techniques discussed previously. In chiral HPLC, the distinct interactions between the R and S enantiomers and the chiral stationary phase lead to different retention times. chromatographyonline.com Similarly, noncovalent interactions, such as those involving σ-holes (e.g., halogen and chalcogen bonds), have been shown to play a key role in the control and recognition of chirality in supramolecular systems and enantioselective complexation. mdpi.com

Advanced Spectroscopic and Crystallographic Methodologies for the Structural Elucidation of 2 4 Nitrophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insight into the chemical environment of individual atoms. numberanalytics.com

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 2-(4-Nitrophenyl)propanamide. While specific experimental data for this exact compound is not widely published, a highly accurate expected spectrum can be predicted based on its structure and data from closely related analogues, such as 2-amino-2-(4-nitrophenyl)propanamide and 2-(4-nitrophenyl)propionic acid. cas.czchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the propanamide chain, and the amide (NH₂) protons. The 4-nitrophenyl group will present as an AA'BB' system, with two doublets in the downfield aromatic region (typically δ 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. cas.cz The methine proton, being at a chiral center adjacent to the aromatic ring, would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons would, in turn, appear as a doublet. The two amide protons are diastereotopic and may appear as two separate signals.

The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.org The carbonyl carbon (C=O) is expected at the most downfield position (δ ~174-178 ppm). docbrown.info Carbons of the nitrophenyl ring are anticipated in the δ 123-150 ppm range, with the carbon bearing the nitro group (C-NO₂) being the most deshielded. cas.czlibretexts.org The aliphatic carbons—the methine and methyl groups—would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds. cas.czdocbrown.info

| Atom | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Description |

| C=O | - | ~175.5 | Carbonyl |

| C-1' | - | ~148.0 | Aromatic C attached to CH |

| C-2'/C-6' | ~7.55 (d) | ~128.5 | Aromatic CH ortho to CH |

| C-3'/C-5' | ~8.25 (d) | ~124.0 | Aromatic CH ortho to NO₂ |

| C-4' | - | ~147.0 | Aromatic C attached to NO₂ |

| α-CH | ~3.80 (q) | ~46.0 | Methine |

| β-CH₃ | ~1.60 (d) | ~18.0 | Methyl |

| -NH₂ | ~7.3 (br s), ~7.0 (br s) | - | Amide Protons |

Advanced NMR Techniques for Stereochemical Analysis

Given that this compound possesses a stereocenter, advanced two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and elucidating its stereochemistry. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak between the methine proton (α-CH) and the methyl protons (β-CH₃) would definitively confirm their connectivity within the propanamide backbone. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This technique would unambiguously link the proton signals to their corresponding carbon signals in Table 1, for example, connecting the methine proton signal at ~3.80 ppm to the methine carbon signal at ~46.0 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. spectrabase.com Key correlations would be expected from the methine proton (α-CH) to the carbonyl carbon (C=O) and the aromatic C-1' carbon, solidifying the connection between the propanamide chain and the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, which is crucial for conformational and stereochemical analysis. numberanalytics.com For a rigid conformation, NOESY could reveal the spatial relationship between the α-CH proton and the protons on the aromatic ring, helping to define the molecule's preferred conformation. In chiral analysis, derivatives are often made to create diastereomers, where NOE differences can help assign relative stereochemistry. numberanalytics.com

Infrared (IR) and Raman Spectroscopy Principles

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups. evitachem.com

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its primary functional groups.

Amide Group: The primary amide gives rise to several distinct vibrations. Two N-H stretching bands (asymmetric and symmetric) are expected in the 3200-3400 cm⁻¹ region. The strong C=O stretching vibration (Amide I band) typically appears between 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1600-1640 cm⁻¹. researchgate.net

Nitro Group: The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. conicet.gov.ar

Aromatic Ring: C-H stretching vibrations for the aromatic ring are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Aliphatic Chain: C-H stretching vibrations for the methyl and methine groups are expected in the 2850-3000 cm⁻¹ range.

Table 2: Predicted Principal IR and Raman Bands for this compound Predicted frequencies are based on established group frequency correlations. researchgate.netconicet.gov.ar

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Stretch (asymm. & symm.) | 3200 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR, Raman) |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong (IR) |

| N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Variable (IR, Raman) |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Very Strong (IR) |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong (IR) |

Computational Support for Vibrational Spectral Interpretation

To achieve a more precise and unambiguous assignment of the vibrational modes, experimental spectra are often supported by quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized molecular geometry and the corresponding theoretical vibrational frequencies. researchgate.netacs.org

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with the experimental data. These computational models can resolve ambiguities in complex spectral regions where many vibrational modes overlap and can confirm the assignment of specific bands to the motions of particular atoms within the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.

For this compound (C₉H₁₀N₂O₃), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass (calculated as 194.0691), allowing for the unambiguous determination of its elemental formula. rsc.org

The fragmentation pattern under Electron Ionization (EI) would likely involve characteristic cleavages. Key expected fragments could include:

Loss of the amide group (•NH₂) to give an acylium ion.

Cleavage of the C-C bond between the carbonyl group and the chiral center (α-cleavage).

Benzylic cleavage, leading to the formation of a stable nitrophenyl-containing cation.

Fragmentation of the nitro group.

The combination of the molecular ion and these fragment ions provides a powerful confirmation of the proposed structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the determination of a unique molecular formula. The experimentally measured exact mass is compared against the theoretically calculated mass for a proposed formula; a small deviation, typically measured in parts per million (ppm), validates the composition. inl.govarkat-usa.org

For this compound, the molecular formula is C₉H₁₀N₂O₃. The theoretical monoisotopic mass can be calculated with high precision. An experimental value obtained via an instrument such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides powerful evidence for the compound's identity. inl.govrsc.org

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Calculated Exact Mass (Da) | Observed Mass [M+H]⁺ (Da) | Difference (ppm) |

|---|---|---|---|

| C₉H₁₀N₂O₃ | 194.06914 | Data not available in cited sources | Data not available in cited sources |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. In the mass spectrometer, the molecular ion ([M]⁺) is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint, helping to piece together the compound's structure.

For this compound, key fragmentations would be expected to occur at the amide linkage and involve the nitro group. The energetic instability of the molecular ion leads to cleavage into various smaller charged particles and neutral radicals. libretexts.org Common fragmentation pathways for related amide compounds include the loss of the nitro group (NO₂) and cleavage of the C-C and C-N bonds of the propanamide side chain. uct.ac.zadocbrown.infonih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Plausible Fragment Structure | m/z (Nominal) | Associated Neutral Loss |

|---|---|---|

| [C₆H₄NO₂]⁺ | 122 | C₃H₅NO |

| [M - NO₂]⁺ | 148 | NO₂ |

| [C₃H₅NO]⁺ | 71 | C₆H₄NO₂ |

| [O=C-NH₂]⁺ | 44 | C₈H₈NO |

Single-Crystal X-ray Diffraction (XRD) Methodologies

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the macroscopic properties of the material. uol.de

Crystal System, Space Group, and Unit Cell Parameter Determination Principles

The foundation of a crystal structure analysis lies in determining the unit cell and its inherent symmetry.

Unit Cell Parameters: The crystal is built by the periodic repetition in three-dimensional space of a fundamental parallelepiped known as the unit cell. This cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters are determined from the geometric positions of the diffraction spots. uol.de

Crystal System: Based on the relationships between the unit cell parameters, a crystal is assigned to one of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). The monoclinic system, for example, is defined by a ≠ b ≠ c and α = γ = 90°, β > 90°. ucl.ac.uk

Space Group: The systematic absences in the diffraction data, combined with the crystal system, reveal the internal symmetry elements of the crystal, such as screw axes and glide planes. ucl.ac.uk These symmetries define one of the 230 possible space groups, which describes the complete symmetry of the arrangement of molecules within the unit cell. The space group P2₁/c is one of the most common for organic molecules. ucl.ac.uknih.gov

Crystallographic Data Refinement Software and Validation Techniques

Once diffraction data is collected, sophisticated software is required to solve and refine the crystal structure. The process involves generating an initial structural model from the diffraction intensities and iteratively refining this model to achieve the best possible fit with the experimental data. numberanalytics.com

Several software suites are standard in the field for processing, solving, refining, and visualizing crystallographic data. nih.gov

Table 3: Common Software Used in Crystallographic Analysis

| Software | Primary Function | Reference |

|---|---|---|

| SHELXS / SHELXT | Structure solution (determining initial atom positions) | nih.govnih.gov |

| SHELXL | Structure refinement (optimizing atom positions and other parameters) | nih.govnih.govresearchgate.net |

| PLATON | Structure validation and analysis | nih.gov |

| OLEX2 / WinGX | Integrated graphical user interface for solving, refining, and analyzing structures | researchgate.net |

| Mercury | Crystal structure visualization and analysis of intermolecular interactions | nih.gov |

The quality of the final refined structure is assessed using several validation metrics, principally the R-factors (R1, wR2) and the Goodness-of-Fit (S), which quantify the agreement between the calculated and observed diffraction data. nih.govnih.gov

Analysis of Intermolecular Interactions and Supramolecular Synthons through Hirshfeld Surface Analysis and Graph Set Theory

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding this packing is crucial and can be achieved through modern analytical methods.

Hirshfeld Surface Analysis: This is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.combenthamscience.com The Hirshfeld surface is a molecular surface that partitions the crystal space, allowing for the mapping of properties like d_norm, which highlights regions of close intermolecular contact. Accompanying 2D fingerprint plots summarize the types and relative prevalence of these contacts (e.g., H···O, H···H). researchgate.netresearchgate.net

Supramolecular Synthons and Graph Set Theory: Intermolecular interactions, particularly strong hydrogen bonds, often form predictable and robust patterns known as supramolecular synthons. researchgate.net Graph set theory provides a systematic notation to describe these patterns. researchgate.net For this compound, the presence of an N-H donor and carbonyl and nitro group oxygen acceptors makes it highly likely to form N-H···O hydrogen bonds. These could lead to common amide synthons such as a catemer chain, described by the graph set C(4), or a centrosymmetric dimer, described as R²₂(8). nih.govresearchgate.net

Computational and Theoretical Studies on 2 4 Nitrophenyl Propanamide

Quantum Chemical Methods for Molecular Structure and Electronic Properties

Quantum chemical methods are at the forefront of computational chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netacs.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. acs.org DFT calculations can be employed to optimize the molecular geometry of 2-(4-Nitrophenyl)propanamide, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For instance, in studies of similar molecules, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been successfully used to predict structural and electronic properties. researchgate.netmdpi.com Such calculations for this compound would likely reveal the planar nature of the nitrophenyl group and the specific orientation of the propanamide side chain. The electronic properties, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting the electron-withdrawing effect of the nitro group and the polar nature of the amide functionality.

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations, albeit at a greater computational expense. These methods more explicitly account for electron correlation, which is crucial for a precise description of molecular energies and properties. Applying these methods to this compound would provide a benchmark for the DFT results and a more refined understanding of its electronic energy levels and wave function.

Density Functional Theory (DFT) Investigations

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cnresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be located primarily on the phenyl ring and the amide group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. In a study on a similar benzenesulphonamide-based carboxamide containing a 4-nitrophenyl group, the HOMO-LUMO energy gap was calculated to be relatively low, indicating potential for biological activity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Compound This table presents data for a related compound, 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP), to illustrate the concept due to the absence of specific data for this compound. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 2.9756 |

Data sourced from a study on benzenesulphonamide-based carboxamide derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis of Charge Transfer and Bonding

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.defaccts.dejuniperpublishers.com It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dejuniperpublishers.com

Table 2: Illustrative NBO Analysis of a C-O Bond This table provides a conceptual illustration of NBO analysis based on general principles. uni-muenchen.de

| Bond | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| C-O | σ(C-O) | σ(adjacent bond) | Varies |

| C=O | π(C=O) | π(adjacent bond) | Varies |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density. uni-rostock.dewikipedia.orgamercrystalassn.org This approach allows for the characterization of atomic properties and the nature of chemical bonds, including covalent, ionic, and hydrogen bonds. wikipedia.org

By analyzing the critical points in the electron density of this compound, QTAIM can identify bond paths and characterize the interactions between atoms. For example, the analysis can quantify the degree of covalency versus ionicity in the bonds of the amide and nitro groups. It can also reveal weaker intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation. uni-rostock.dewikipedia.org

Computational Simulation of Reaction Mechanisms and Kinetic Parameters

Computational simulations can be used to explore the potential reaction pathways of this compound. rug.nlbris.ac.ukupc.edu By mapping the potential energy surface, transition states can be located, and activation energies for various reactions, such as hydrolysis of the amide bond, can be calculated. diva-portal.org These simulations provide valuable insights into the molecule's reactivity and the mechanisms of its chemical transformations. rug.nldiva-portal.org

Role As a Synthetic Intermediate and Precursor for Complex Chemical Entities

Utilization in Pharmaceutical Lead Compound Synthesis and Optimization

The 2-(4-nitrophenyl)propanamide scaffold has been employed in the synthesis and optimization of various pharmaceutical lead compounds, demonstrating its potential in drug discovery. Researchers have utilized this intermediate to create novel molecules with a range of biological activities, including anti-inflammatory, antibacterial, and kinase inhibitory properties.

Derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) have been synthesized incorporating the 4-nitrophenyl moiety to explore enhanced anti-inflammatory effects. uobaghdad.edu.iquobaghdad.edu.iq For instance, a series of new ibuprofen derivatives containing a pyrazoline ring, including a compound with a 4-nitrophenyl substituent, were synthesized and evaluated for their anti-inflammatory activity. uobaghdad.edu.iq Similarly, naproxen derivatives with a 4-nitrophenyl group have been prepared with the aim of improving their pharmacological profile. uobaghdad.edu.iq

In the realm of antibacterial agents, the nitrophenyl group is a known pharmacophore that can contribute to antimicrobial activity. A noteworthy example is a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the value of the nitrophenyl-containing fragment in the development of new antibiotics to combat drug-resistant bacteria. Furthermore, other synthesized N-substituted β-amino acid derivatives bearing a 4-nitrophenyl group have shown promising antimicrobial activity against Gram-positive bacteria. plos.org

The this compound framework has also been explored in the design of kinase inhibitors. A patent application describes β-amino acid derivatives, which can include a nitrophenyl group, as potential kinase inhibitors, a class of drugs with significant applications in oncology and inflammatory diseases. google.com Another study focused on the design of novel quinoxaline-3-propanamides as VEGFR-2 inhibitors, with one of the synthesized compounds being 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-nitrophenyl) propanamide. rsc.org

The following table summarizes selected examples of pharmaceutically relevant compounds derived from or related to this compound:

| Compound Class | Specific Example | Potential Therapeutic Application | Reference |

| Ibuprofen Derivatives | 2-(4–isobutylphenyl)–N-(2-(5-(4-nitrophenyl)-3-phenyl–4,5–dihydro-1H–pyrazol–1–yl)-2-oxoethyl) propanamide | Anti-inflammatory | uobaghdad.edu.iq |

| Naproxen Derivatives | 4-nitrophenyl 2-(6–methoxynaphthalen–2–yl)propanoate | Anti-inflammatory | uobaghdad.edu.iq |

| Pleuromutilin Derivatives | 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Antibacterial (against MRSA) | nih.gov |

| β-Amino Acid Derivatives | N-substituted β-amino acid derivatives with a 4-nitrophenyl group | Antimicrobial | plos.org |

| Quinoxaline Derivatives | 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-nitrophenyl) propanamide | Kinase Inhibitor (VEGFR-2) | rsc.org |

Building Block for Agrochemical and Specialty Chemical Development

The utility of this compound extends to the agrochemical sector, where it serves as a precursor for the development of new fungicides and herbicides. The inherent reactivity of the molecule allows for the introduction of various toxophoric groups, leading to compounds with potent biological activity against agricultural pests and weeds.

A significant application is in the synthesis of fungicides. A study on new phenylpyrazoloxyl propionic acid derivatives revealed that 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamide exhibited excellent fungicidal activity against Rhizoctonia solani, a pathogenic fungus affecting various crops. sioc-journal.cn The EC50 value of this compound was found to be 1.05 mg/L, comparable to the commercial fungicide tebuconazole. sioc-journal.cn This demonstrates the potential of the this compound scaffold in creating effective crop protection agents.

In the context of herbicides, a derivative, 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide, is a structural analog of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). evitachem.com This structural similarity suggests potential applications in plant science research and the development of new herbicidal compounds. evitachem.com

Furthermore, derivatives of this compound have been identified as intermediates in the synthesis of other agrochemicals. For example, a bromo-nitro-phenylpropanamide derivative has been noted as an intermediate in the production of agrochemicals.

The development of specialty chemicals, such as polymers, also benefits from intermediates like this compound. For instance, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide has been investigated as a potential initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers with specific properties.

The table below highlights some agrochemical and specialty chemical applications of compounds derived from this compound:

| Application Area | Specific Example/Derivative Class | Function/Potential Use | Reference |

| Fungicides | 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamide | Active against Rhizoctonia solani | sioc-journal.cn |

| Herbicides | 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)propanamide | Structural analog of 2,4-D | evitachem.com |

| Agrochemical Intermediates | Bromo-nitro-phenylpropanamide derivatives | Precursor for agrochemicals | |

| Specialty Polymers | 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | Initiator for Atom Transfer Radical Polymerization (ATRP) |

Scaffold for the Generation of Diverse Chemical Libraries

The structural features of this compound make it an ideal scaffold for the generation of diverse chemical libraries through combinatorial chemistry. The "Scaffold-Linker-Functional Group" (SLF) approach is a strategy in medicinal chemistry aimed at maximizing chemical diversity while minimizing the size of a focused library. u-strasbg.fr This approach involves assembling three building blocks: a conserved scaffold, a variable linker, and a variable functional group. u-strasbg.fr

This compound can serve as the central scaffold in such a synthetic strategy. The key to its utility lies in the two main points of diversification: the nitro group and the amide functionality. The nitro group can be readily reduced to an aniline (B41778), which is a versatile functional group for further modifications. This amino group can be acylated, alkylated, or used as a nucleophile in the construction of various heterocyclic systems. This allows for the introduction of a wide range of "functional groups" in the SLF approach.

The amide bond of the propanamide moiety also offers opportunities for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to introduce different "linker" or "functional group" components. Alternatively, the N-H bond of the amide can be functionalized under certain conditions.

By systematically varying the substituents at these positions, a large and diverse library of compounds can be generated from a single, readily available starting material. This approach is highly valuable in drug discovery and materials science for the rapid identification of new compounds with desired properties. While direct examples of large combinatorial libraries built from this compound are not extensively documented in publicly available literature, its chemical nature strongly suggests its suitability for such applications. The synthesis of various derivatives with different functionalities, as seen in the pharmaceutical and agrochemical sections, supports its role as a versatile scaffold. uobaghdad.edu.iqnih.govsioc-journal.cn

Structure Activity Relationship Sar Design Principles for 2 4 Nitrophenyl Propanamide Derivatives

Influence of Substituents on Electronic Properties, Reactivity, and Bioactivity

The chemical and biological behavior of 2-(4-nitrophenyl)propanamide derivatives can be significantly altered by the introduction of various substituents at different positions on the molecule. These modifications can impact the electronic properties, reactivity, and ultimately the bioactivity of the compounds.

The 4-nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the reactivity of the entire molecule. Substituents on the phenyl ring can either enhance or diminish this effect. For instance, the introduction of additional electron-withdrawing groups, such as halogens or a trifluoromethyl group, would further decrease the electron density of the phenyl ring. rsc.org Conversely, the addition of electron-donating groups, like methoxy (B1213986) or amino groups, would counteract the effect of the nitro group. These electronic modifications can affect the molecule's ability to participate in key interactions with biological targets, such as pi-stacking or hydrogen bonding. mdpi.com

Substituents on the propanamide side chain can also play a crucial role. Modifications to the amide group, for example, by N-alkylation or N-arylation, can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. nih.gov These changes can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target protein. patsnap.com

The following table summarizes the predictable effects of different substituents on the properties of this compound derivatives:

| Substituent Position | Substituent Type | Predicted Effect on Electronic Properties | Predicted Effect on Reactivity | Potential Impact on Bioactivity |

| Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -CF3) | Increased electron deficiency of the phenyl ring | May increase susceptibility to nucleophilic attack | Altered binding affinity and selectivity |

| Phenyl Ring | Electron-Donating (e.g., -OCH3, -NH2) | Decreased electron deficiency of the phenyl ring | May decrease susceptibility to nucleophilic attack | Altered binding affinity and selectivity |

| Amide Nitrogen | Alkyl or Aryl Groups | Increased lipophilicity, altered steric hindrance | May affect amide bond stability | Modified ADME properties and target binding |

Impact of Stereochemistry on Molecular Recognition and Target Binding

The this compound molecule possesses a chiral center at the second carbon of the propanamide chain. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The spatial arrangement of the substituents around this chiral center can have a profound impact on the molecule's interaction with biological targets, which are themselves chiral environments composed of proteins and enzymes. nih.gov

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind to a biological target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even cause undesirable side effects. patsnap.com This stereoselectivity arises from the specific three-dimensional complementarity required for a ligand to fit into the binding site of a protein, much like a key fits into a lock. nih.gov

Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives are crucial for understanding their true therapeutic potential. The determination of the absolute configuration (R or S) of the more active enantiomer provides valuable information about the optimal spatial orientation of the key functional groups required for target binding. uio.no This knowledge is essential for the design of more potent and selective analogues.

Bioisosteric Modification Strategies for Property Modulation

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric modifications could be envisioned to modulate its properties.

A primary target for bioisosteric replacement is the nitro group. While the nitro group is a key electronic feature, it is sometimes associated with metabolic liabilities and potential toxicity. cambridgemedchemconsulting.com Therefore, replacing it with a suitable bioisostere could lead to a safer and more effective drug candidate.

The following table presents potential bioisosteric replacements for the nitro group and the amide group in this compound:

| Original Group | Bioisostere | Rationale for Replacement | Potential Outcome |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | The trifluoromethyl group is a strong electron-withdrawing group that can mimic the electronic properties of the nitro group. nih.govlboro.ac.uk | Improved metabolic stability and potentially enhanced potency. lboro.ac.uknih.gov |

| Nitro (-NO2) | Sulfone (-SO2R) | The sulfone group is another electron-withdrawing group that can act as a hydrogen bond acceptor. | Altered electronic profile and potential for new interactions with the target. |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Changes the direction of the hydrogen bond donor and acceptor. | May lead to different binding modes and improved stability. |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Offers a different geometric and electronic profile compared to the amide group. ebi.ac.uk | Can lead to improved potency and altered pharmacokinetic properties. evitachem.com |

Design Hypotheses for Modulating Chemical and Biological Functionality

Based on the SAR principles discussed above, several design hypotheses can be formulated to guide the synthesis of new this compound derivatives with modulated chemical and biological functionality.

One primary hypothesis is that the biological activity of this scaffold is dependent on the electronic nature of the substituted phenyl ring. To test this, a series of analogues with a range of electron-donating and electron-withdrawing substituents at various positions on the phenyl ring could be synthesized and evaluated. acs.org This would allow for the development of a quantitative structure-activity relationship (QSAR) model to predict the optimal electronic requirements for activity.

Another key hypothesis revolves around the importance of the stereochemistry at the chiral center. The synthesis and comparative biological testing of the individual R- and S-enantiomers of lead compounds would be essential to validate this hypothesis. nih.gov The more active enantiomer would then serve as the template for further optimization.

Furthermore, it is hypothesized that the propanamide side chain can be modified to improve pharmacokinetic properties without compromising biological activity. This could involve the introduction of different alkyl or aryl substituents on the amide nitrogen to modulate lipophilicity and metabolic stability. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.